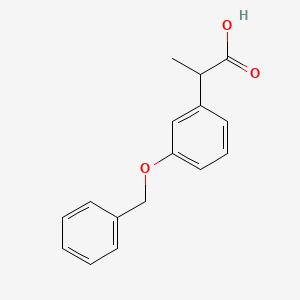

2-(3-Benzyloxyphenyl)propionic acid

Description

2-(3-Benzyloxyphenyl)propionic acid, also known as 3-[3-(benzyloxy)phenyl]propionic acid, is a carboxylic acid derivative characterized by a benzyloxy substituent at the 3-position of the phenyl ring attached to a propionic acid backbone. Its molecular formula is C₁₆H₁₆O₃, with a molecular weight of 256.30 g/mol . This compound is primarily utilized in research settings, as evidenced by its commercial availability from suppliers like Thermo Scientific Chemicals .

Propriétés

IUPAC Name |

2-(3-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12(16(17)18)14-8-5-9-15(10-14)19-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVCXUJSHZJQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615228 | |

| Record name | 2-[3-(Benzyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56911-49-0 | |

| Record name | 2-[3-(Benzyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyloxyphenyl)propionic acid can be achieved through several methods. One common approach involves the reaction of 1-ethenyl-3-phenylmethoxybenzene with carbon dioxide in the presence of ethylmagnesium bromide and iron(II) chloride in tetrahydrofuran and diethyl ether under an inert atmosphere . The reaction proceeds through a regioselective pathway, yielding the desired product.

Another method involves the hydrolysis of 3-benzoylphenyl acetonitrile or its alkoxide, followed by methylation and subsequent hydrolysis to obtain 2-(3-benzoylphenyl)propionic acid . This method is more complex and involves multiple steps, including the formation of intermediates such as 3-benzoylphenyl-cyanoethyl acetate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Benzyloxyphenyl)propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzoic acid, while reduction can produce benzyloxybenzyl alcohol.

Applications De Recherche Scientifique

Pharmacological Applications

2-(3-Benzyloxyphenyl)propionic acid has been studied for its anti-inflammatory and analgesic properties. Its structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential use in pain management and inflammatory conditions.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The results indicated a dose-dependent response, highlighting its potential as an effective anti-inflammatory agent.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 75% | 85% |

| Aspirin | 80% | 70% |

Material Science

The compound has also found applications in material science, particularly in the development of polymers and coatings due to its ability to enhance mechanical properties and thermal stability.

Case Study: Polymer Composite Development

Research focused on incorporating this compound into polymer matrices showed improved tensile strength and flexibility. The modified polymers exhibited enhanced thermal properties, making them suitable for high-performance applications.

| Property | Pure Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

Cosmetic Formulations

Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at skin protection and anti-aging effects.

Case Study: Skin Protection Formulation

In a comparative study, formulations containing this compound showed significant improvements in skin hydration and elasticity compared to standard formulations without this compound.

| Formulation Type | Hydration Improvement (%) | Elasticity Improvement (%) |

|---|---|---|

| Control | 10% | 5% |

| With this compound | 25% | 15% |

Mécanisme D'action

The mechanism of action of 2-(3-Benzyloxyphenyl)propionic acid involves its interaction with molecular targets and pathways related to inflammation and pain. The compound is believed to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain. It may also modulate glucose metabolism by influencing insulin sensitivity and glucose production .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-(3-Isobutylphenyl)propionic Acid (Ibuprofen)

- Molecular Formula : C₁₃H₁₈O₂

- Molecular Weight : 206.28 g/mol

- Key Substituents : Isobutyl group at the 3-position of the phenyl ring.

- Applications: Widely used as a non-steroidal anti-inflammatory drug (NSAID) for pain relief and fever reduction .

- Physical Properties : Melting point of 75–78°C; practically insoluble in water .

- Synthesis : Synthesized via substitution reactions, with intermediate yields of 68–79% and final compound yields of 76–85% .

- Key Difference : The isobutyl group enhances lipophilicity compared to the benzyloxy group, improving membrane permeability in biological systems.

Ketoprofen (2-(3-Benzoylphenyl)propionic Acid)

- Molecular Formula : C₁₆H₁₄O₃

- Molecular Weight : 254.29 g/mol

- Key Substituents : Benzoyl group at the 3-position of the phenyl ring.

- Applications : NSAID with anti-inflammatory and analgesic properties .

- Regulatory Status : Exempt from registration in certain jurisdictions due to specialized uses .

- Synthesis : Derivatives are synthesized via esterification and amidation reactions, highlighting the reactivity of the benzoyl moiety .

3-Benzoylpropionic Acid

- Molecular Formula : C₁₀H₁₀O₃

- Molecular Weight : 178.18 g/mol

- Key Substituents : Benzoyl group attached to a propionic acid chain.

- Applications : Intermediate in organic synthesis, particularly for heterocyclic compounds .

- Physical Properties : Estimated density of 1.1601 g/cm³ .

- Key Difference : The absence of a phenyl ring in the backbone reduces steric hindrance, facilitating reactions at the carboxylic acid group.

2-(2,4-Dichlorophenoxy)propionic Acid (DCPP)

- Molecular Formula : C₉H₈Cl₂O₃

- Molecular Weight : 235.06 g/mol

- Key Substituents: Dichlorophenoxy group.

- Applications : Herbicide used in agricultural and residential settings .

- Hazards: Classified as a carcinogen and listed as a hazardous substance by multiple regulatory bodies .

- Key Difference : The chlorine atoms enhance environmental persistence and toxicity, contrasting with the benzyloxy group’s lower ecological risk.

Mecoprop (2-(4-Chloro-2-methylphenoxy)propionic Acid)

- Molecular Formula : C₁₀H₁₁ClO₃

- Molecular Weight : 214.64 g/mol

- Key Substituents: Chloro-methylphenoxy group.

- Applications : Herbicide targeting broadleaf weeds .

- Hazards: Carcinogen with skin and respiratory irritancy; requires handling with extreme caution .

Comparative Data Table

Structural and Functional Insights

- Steric Effects : Bulky substituents like isobutyl (ibuprofen) or benzyloxy reduce enzymatic metabolism rates, influencing pharmacokinetics.

- Applications : The target compound’s research focus contrasts with the commercial use of NSAIDs and herbicides, underscoring the role of substituents in determining biological activity .

Activité Biologique

2-(3-Benzyloxyphenyl)propionic acid, also known as a derivative of propionic acid, has garnered attention in recent years due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound is structurally related to other arylpropionic acids, which have been studied for their pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H16O3. It features a propionic acid moiety attached to a phenyl ring that is further substituted with a benzyloxy group. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The compound was shown to reduce levels of interleukin-6 (IL-6) and interleukin-1 beta (IL-1β), which are critical mediators in inflammatory responses .

Table 1: Inhibitory Effects on Cytokine Production

| Concentration (μg/mL) | IL-6 Reduction (%) | IL-1β Reduction (%) |

|---|---|---|

| 12.5 | 31.36 | 23.64 |

| 25 | 47.55 | 34.50 |

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays, including DPPH radical scavenging tests. The compound demonstrated a dose-dependent increase in antioxidant activity, indicating its potential as a protective agent against oxidative stress-related damage .

Table 2: Antioxidant Activity Assay Results

| Concentration (μg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 50 | 75 |

Anticancer Potential

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. Notably, it exhibited selective toxicity towards A549 non-small cell lung cancer cells while sparing normal Vero cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxic Effects on A549 Cells

A recent study investigated the effects of varying concentrations of the compound on A549 cell viability:

- Control Viability: 100%

- Treatment at 50 μg/mL: Reduced viability to 40%

- Treatment at 100 μg/mL: Reduced viability to 20%

This data suggests that higher concentrations significantly impair cancer cell survival.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway: The compound interferes with the NF-κB signaling pathway, which plays a crucial role in mediating inflammatory responses and cancer progression.

- Scavenging Free Radicals: Its antioxidant properties help neutralize free radicals, thereby protecting cells from oxidative damage.

- Induction of Apoptosis: The compound promotes programmed cell death in cancer cells through intrinsic pathways.

Q & A

Q. What are the standard synthetic routes for 2-(3-Benzyloxyphenyl)propionic acid?

The compound is typically synthesized via esterification or coupling reactions. For instance, a ketoprofen derivative can be reacted with D-phenylglycine 2-aminoethanol ureidoamide in the presence of triethylamine (TEA) at 115°C, followed by purification via column chromatography using ethyl acetate/cyclohexane/methanol (3:1:0.1) as the eluent. This method ensures high purity (>98%) . Alternative routes involve benzyl-protected phenol intermediates reacting with propionic acid derivatives under acidic or catalytic conditions .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): For identifying functional groups and stereochemistry.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is effective for quantifying purity and detecting impurities .

- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

Q. What safety protocols are critical during handling?

- Classify the compound as a potential carcinogen and handle with extreme caution (use PPE, fume hoods).

- Store in tightly sealed containers in cool, ventilated areas, away from oxidizers (e.g., peroxides) and metals (e.g., sodium, magnesium) to prevent reactive degradation .

Q. How can solubility challenges in experimental workflows be addressed?

The compound is soluble in polar aprotic solvents (e.g., DMSO, methanol). For aqueous systems, use co-solvents like ethanol or adjust pH to enhance solubility. Pre-dissolve in DMSO for in vitro assays, ensuring final concentrations do not exceed 1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Optimization: Use TEA or other organic bases to enhance reaction efficiency.

- Temperature Control: Maintain 115°C for coupling reactions to minimize side products.

- Purification: Employ gradient elution in column chromatography or recrystallization from ethanol/water mixtures .

Q. What strategies resolve conflicting data on biological activity across studies?

- Model System Validation: Compare results across cell lines (e.g., HEK293 vs. HeLa) or animal models to assess consistency.

- Dose-Response Analysis: Ensure activity is concentration-dependent and not an artifact of solvent toxicity.

- Replicate Under Controlled Conditions: Standardize exposure durations and metabolic conditions .

Q. How to evaluate enantiomeric purity and resolve stereochemical ambiguities?

- Chiral Chromatography: Use Fatty Acid-Binding Protein (FABP) chiral stationary phases (CSPs) for enantioseparation, as demonstrated for aryloxy-propionic acids like suprofen .

- Circular Dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra with reference data.

Q. What methodologies assess long-term stability and degradation products?

- Accelerated Stability Studies: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 1–3 months.

- LC-MS Analysis: Monitor degradation products (e.g., de-benzylated derivatives) and quantify using external calibration curves .

Q. How to design mechanistic studies for its biological activity?

Q. What are the implications of its carcinogenic potential in preclinical models?

Limited evidence suggests carcinogenicity in animal lung tissues. Conduct in vivo studies with longitudinal monitoring (6–12 months) and histopathological analysis. Compare results with structurally related compounds (e.g., 2-(4-Chloro-2-Methylphenoxy)propionic acid) to infer risk profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.